molecular formula C30H60N2O2 B14067735 Hexanediamide, N,N'-didodecyl- CAS No. 10108-12-0

Hexanediamide, N,N'-didodecyl-

Cat. No.: B14067735
CAS No.: 10108-12-0
M. Wt: 480.8 g/mol
InChI Key: WOANQJLLJUKXBF-UHFFFAOYSA-N
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Description

Hexanediamide, N,N'-didodecyl- is a diamide derivative featuring a hexane backbone substituted with two dodecyl chains at the terminal nitrogen atoms. This compound has garnered attention for its diverse applications, particularly in biomedical and materials science. Studies highlight its potent antiparasitic activity, with inhibitory concentrations (IC50) as low as 1–3 nM against Trypanosoma brucei strains, attributed to its bis-benzamidine derivatives . Additionally, its amphiphilic structure enables applications in surfactant systems and nanoparticle self-assembly, where the dodecyl chains enhance solubility and stabilize colloidal dispersions .

Properties

CAS No.

10108-12-0

Molecular Formula

C30H60N2O2

Molecular Weight

480.8 g/mol

IUPAC Name

N,N'-didodecylhexanediamide

InChI

InChI=1S/C30H60N2O2/c1-3-5-7-9-11-13-15-17-19-23-27-31-29(33)25-21-22-26-30(34)32-28-24-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

WOANQJLLJUKXBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCCCC(=O)NCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of Hexanediamide, N,N’-didodecyl- typically involves the reaction of hexanediamine with dodecanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

Hexanediamine+2Dodecanoyl chlorideHexanediamide, N,N’-didodecyl-+2HCl\text{Hexanediamine} + 2 \text{Dodecanoyl chloride} \rightarrow \text{Hexanediamide, N,N'-didodecyl-} + 2 \text{HCl} Hexanediamine+2Dodecanoyl chloride→Hexanediamide, N,N’-didodecyl-+2HCl

The reaction is usually performed in a solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Hexanediamide, N,N’-didodecyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of Hexanediamide, N,N’-didodecyl- can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where the dodecyl groups can be replaced by other alkyl or aryl groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Scientific Research Applications

Hexanediamide, N,N’-didodecyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: This compound can be used in the study of lipid-protein interactions due to its amphiphilic nature. It can also serve as a model compound for studying the behavior of long-chain amides in biological systems.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to interact with lipid membranes.

    Industry: Hexanediamide, N,N’-didodecyl- is used in the production of specialty polymers and surfactants.

Mechanism of Action

The mechanism of action of Hexanediamide, N,N’-didodecyl- involves its interaction with lipid membranes and proteins. The dodecyl chains allow the compound to embed itself within lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate signal transduction pathways by interacting with key proteins .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The functional properties of hexanediamide derivatives are highly dependent on chain length, substituent type, and molecular geometry. Below is a detailed comparison with analogous compounds:

Surfactant Properties

  • Hexanediamide, N,N'-didodecyl- vs. DMDBA (CO2-switchable Gemini surfactant) :
    • DMDBA, a butylene diamine-linked Gemini surfactant, has a critical micelle concentration (CMC) of 1.45 × 10⁻⁴ mol/L and surface tension of 33.4 mN/m . While the CMC of the didodecyl hexanediamide is unreported, its structural similarity to DMDBA (long alkyl chains) suggests comparable or lower CMC values, enhancing surface activity.
    • Unlike DMDBA, the diamide linkage in hexanediamide may reduce pH sensitivity but improve thermal stability .

Key Data Table: Structural and Functional Comparisons

Compound Structure Features CMC (mol/L) logP (Estimated) Biological Activity (IC50) Key Applications
Hexanediamide, N,N'-didodecyl- Two dodecyl chains, hexane diamide Not reported ~6.5 1–3 nM (T. brucei) Antiparasitic drugs, surfactants
N,N'-bis(3,4-dichlorophenyl)hexanediamide Dichlorophenyl groups, m=4 N/A ~4.24 Photosynthesis inhibition Antialgal agents
DMDBA (Gemini surfactant) Butylene chain, dimethyl groups 1.45 × 10⁻⁴ N/A N/A CO2-switchable surfactants
N,N'-didodecyl L-glutamide L-glutamide core, didodecyl N/A N/A N/A Nanoparticle self-assembly

Research Findings and Mechanistic Insights

  • Chain Length Optimization :
    • Antiparasitic activity peaks with hexane (C6) spacers, as shorter (pentane) or longer (heptane/octane) chains reduce potency .
  • Substituent Impact :
    • Aromatic substituents (e.g., dichlorophenyl) enhance target binding via π-π interactions but reduce solubility. Aliphatic chains (dodecyl) improve bioavailability and micelle formation .
  • Surface Activity :
    • Gemini surfactants with didodecyl groups exhibit lower CMC values than single-chain analogs, enabling efficient emulsion stabilization .

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